TG003 - 719277-26-6

TG003

Catalog Number: EVT-284095
CAS Number: 719277-26-6
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, known as TG003, is a synthetic benzothiazole compound recognized for its role as a potent and selective inhibitor of Cdc2-like kinases (CLKs). [] These kinases are essential for regulating alternative splicing by phosphorylating serine/arginine-rich (SR) proteins. [] TG003 serves as a valuable tool in scientific research for investigating the mechanisms of alternative splicing, its role in various biological processes, and its therapeutic potential in a range of diseases. []

Synthesis Analysis

While specific details regarding the synthesis of TG003 are not extensively outlined in the provided literature, some reports indicate the use of microwave irradiation for generating a library of thiazolo[5,4-f]quinazolines, structurally related to TG003. [] This suggests a potential synthetic route for TG003 involving similar methodologies. Further research into specific synthesis protocols for TG003 is recommended.

Molecular Structure Analysis

The molecular structure of TG003 has been determined through X-ray crystallography, as evidenced by reports of its complex with various CLKs, including CLK1, CLK2, and CLK3. [, , , , ] These structural analyses provide valuable insights into its binding mode with CLKs and are crucial for understanding its inhibitory activity. Further investigation of structure-activity relationships through modifications of the TG003 scaffold could lead to more potent and selective CLK inhibitors.

Mechanism of Action

TG003 acts as a potent inhibitor of CLK family kinases, specifically targeting CLK1, CLK2, and CLK4. [, , ] By inhibiting these kinases, TG003 suppresses the phosphorylation of SR proteins, which are essential components of the spliceosome, the cellular machinery responsible for alternative splicing. [, ] The inhibition of SR protein phosphorylation disrupts the regulation of alternative splicing, leading to alterations in gene expression and cellular function. [, ] Studies have shown that TG003 binds directly to CLK1 with higher affinity compared to CLK2 and CLK4, highlighting its selectivity for this kinase. []

Applications
  • Inducing beige-like adipocyte formation: Inhibition of CLK1 by TG003 during the differentiation of 3T3-L1 adipocytes led to increased expression of beige adipocyte markers like PGC1α and UCP1, suggesting potential for treating obesity. [, ]
  • Investigating alternative splicing in cancer: TG003 has been used to study the effects of inhibiting CLK1 in prostate cancer cells, resulting in suppressed growth, induced apoptosis, and altered splicing of CLK1 itself. [] Additionally, it has been used to explore the role of CLK1 in alternative splicing of cancer-associated genes under hypoxic conditions. []
  • Studying alternative splicing in Chronic Myeloid Leukemia (CML): TG003 effectively induced apoptosis in CML cell lines by influencing alternative splicing of CASPASE-9, RON, and RUNX1 genes. [] Furthermore, combining TG003 with tyrosine kinase inhibitors showed enhanced efficacy in modulating splicing patterns, suggesting potential for combination therapy in CML. []
  • Investigating alternative splicing in other diseases: TG003 has been employed to study the regulation of SOD by CLKs in Drosophila melanogaster and human tumor cells, indicating a conserved mechanism for ROS response. [] In multiple myeloma, TG003 demonstrated inhibition of cell viability by disrupting pre-mRNA splicing. []
  • Exploring the role of CLK1 in physiological insulin response: TG003 helped demonstrate the role of CLK1 in regulating alternative splicing of metabolically relevant proteins in response to insulin, suggesting a potential link to insulin resistance. []
  • Investigating CLK1 involvement in platelet activation: TG003 helped identify CLK1's role in mediating post-transcriptional splicing of IL-1β RNA in platelets, suggesting its involvement in platelet-mediated inflammatory responses. []
  • Modulating NR5A1 function in congenital adrenal hypoplasia: TG003 demonstrated the ability to alleviate transcriptional suppression defects caused by NR0B1 mutations by suppressing NR5A1 phosphorylation, highlighting its potential therapeutic application in genetic diseases. []

CX-4945 (Silmitasertib)

Compound Description: CX-4945 is a potent and selective inhibitor of casein kinase 2 (CK2), currently in Phase II clinical trials for cancer treatment. In addition to its CK2 inhibitory activity, CX-4945 has been found to regulate splicing in mammalian cells in a CK2-independent manner []. It inhibits Cdc2-like kinases (Clks) more potently than TG003, with an IC50 of 3–90 nM [].

SPHINX

Relevance: SPHINX is relevant to TG003 as both compounds target kinases involved in pre-mRNA splicing [, ]. While TG003 specifically inhibits CLK1, SPHINX inhibits SRPK1. This difference highlights the complexity of splicing regulation and the potential for targeting different kinases to modulate splicing events.

CG53353

Relevance: CG53353, similar to TG003, induces beiging in adipocytes, but through a different mechanism []. TG003 inhibits Clk1, which indirectly regulates PKCβII activity through alternative splicing []. In contrast, CG53353 directly inhibits PKCβII activity []. This distinction underscores the potential for targeting different points within a signaling pathway to achieve similar therapeutic effects.

ML167

Relevance: ML167 is structurally distinct from TG003 but shares the ability to inhibit CLK kinases, specifically Clk1 and Clk4 []. Both compounds demonstrate efficacy in combination with PAK inhibitors for targeting splicing factor SRRM1 and overcoming chemoresistance in Acute Myeloid Leukemia []. This overlap in activity suggests that both ML167 and TG003 could be valuable tools in combination therapies for AML treatment.

Harmine

Relevance: Harmine serves as a reference DYRK1A inhibitor alongside TG003 in studies investigating the inhibitory activity of novel thiazolo[5,4-f]quinazoline derivatives []. While both compounds target DYRK1A, they differ structurally. Harmine's inclusion in the study helps to benchmark the potency and selectivity of the newly synthesized compounds against a known DYRK1A inhibitor.

NCGC-00189310

Relevance: Similar to Harmine, NCGC-00189310 acts as a reference DYRK1A inhibitor in studies evaluating novel thiazolo[5,4-f]quinazoline derivatives as potential DYRK1A inhibitors []. This comparison helps establish the relative potency of the newly synthesized compounds against established DYRK1A inhibitors.

Leucettine L41

Relevance: Leucettine L41 serves as a reference DYRK1B inhibitor in studies evaluating thiazolo[5,4-f]quinazoline derivatives for their inhibitory activity against DYRK1B, alongside TG003 []. This comparison aids in assessing the selectivity and potency of the novel compounds against DYRK1B.

INDY

Relevance: INDY serves as a structural starting point for the development of novel dihydroquinolines as dual DYRK1A/CLK1 inhibitors, alongside TG003 []. This research suggests that structural modifications inspired by both INDY and TG003 can lead to compounds with improved potency and dual-targeting capabilities against both kinases.

SRPIN340

Relevance: Similar to TG003, SRPIN340 shows promise as a clinical drug for Duchenne muscular dystrophy due to its ability to modulate splicing events []. Both compounds exemplify the therapeutic potential of targeting splicing mechanisms in addressing genetic diseases.

Properties

CAS Number

719277-26-6

Product Name

TG003

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N

SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

TG 003
TG-003
TG003 cpd

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.